Cas no 728919-59-3 (2-(3-Chlorophenyl)ethanesulfonyl Chloride)
2-(3-Chlorophenyl)ethanesulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(3-CHLORO-PHENYL)-ETHANESULFONYL CHLORIDE
- 2-(3-Chlorophenyl)ethanesulfonyl chloride
- AB20710
- AC1MBWNF
- AG-A-29636
- AK142291
- CTK6H2539
- 728919-59-3
- 3-?Chlorobenzeneethanesulfony?l chloride
- 2-(3-CHLOROPHENYL)ETHANE-1-SULFONYL CHLORIDE
- PDUXISISBUJADZ-UHFFFAOYSA-N
- A9449
- AKOS006220690
- DTXSID40374030
- EN300-208846
- 2-(3-Chlorophenyl)ethanesulfonylchloride
- SCHEMBL3257448
- 2-(3-chlorophenyl)-ethanesulfonyl chloride
- MFCD04117452
- CS-0239282
- DB-238926
- 2-(3-Chlorophenyl)ethanesulfonyl Chloride
-
- MDL: MFCD04117452
- Inchi: 1S/C8H8Cl2O2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2
- InChI Key: PDUXISISBUJADZ-UHFFFAOYSA-N
- SMILES: ClS(CCC1C=CC=C(C=1)Cl)(=O)=O
Computed Properties
- Exact Mass: 237.96200
- Monoisotopic Mass: 237.9622061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- PSA: 42.52000
- LogP: 3.53190
2-(3-Chlorophenyl)ethanesulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 020878-250mg |
2-(3-Chloro-phenyl)-ethanesulfonyl chloride |
728919-59-3 | 95% | 250mg |
£160.00 | 2022-03-01 | |
| Fluorochem | 020878-2g |
2-(3-Chloro-phenyl)-ethanesulfonyl chloride |
728919-59-3 | 95% | 2g |
£372.00 | 2022-03-01 | |
| Alichem | A019110038-1g |
2-(3-Chlorophenyl)ethanesulfonyl chloride |
728919-59-3 | 95% | 1g |
$433.08 | 2023-09-01 | |
| TRC | C386178-10mg |
2-(3-Chlorophenyl)ethanesulfonyl Chloride |
728919-59-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C386178-50mg |
2-(3-Chlorophenyl)ethanesulfonyl Chloride |
728919-59-3 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C386178-100mg |
2-(3-Chlorophenyl)ethanesulfonyl Chloride |
728919-59-3 | 100mg |
$ 275.00 | 2022-06-06 | ||
| A2B Chem LLC | AH14728-2.5g |
2-(3-Chlorophenyl)ethanesulfonyl chloride |
728919-59-3 | 95% | 2.5g |
$1566.00 | 2024-04-19 | |
| A2B Chem LLC | AH14728-5g |
2-(3-Chlorophenyl)ethanesulfonyl chloride |
728919-59-3 | 95% | 5g |
$2301.00 | 2024-04-19 | |
| A2B Chem LLC | AH14728-10g |
2-(3-Chlorophenyl)ethanesulfonyl chloride |
728919-59-3 | 95% | 10g |
$3394.00 | 2024-04-19 |
2-(3-Chlorophenyl)ethanesulfonyl Chloride Suppliers
2-(3-Chlorophenyl)ethanesulfonyl Chloride Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-(3-Chlorophenyl)ethanesulfonyl Chloride
Comprehensive Analysis of 2-(3-Chlorophenyl)ethanesulfonyl Chloride (CAS 728919-59-3): Properties, Applications, and Industry Trends
2-(3-Chlorophenyl)ethanesulfonyl Chloride (CAS 728919-59-3) is a specialized sulfonyl chloride derivative widely recognized for its role as a key intermediate in organic synthesis. With the molecular formula C8H8Cl2O2S, this compound features a chlorophenyl group linked to an ethanesulfonyl chloride moiety, making it highly reactive in amide coupling and sulfonylation reactions. Its unique structure has garnered attention in pharmaceutical research, particularly in the development of small-molecule inhibitors and API intermediates.
Recent trends in green chemistry have spurred interest in optimizing the synthesis of CAS 728919-59-3 to reduce environmental impact. Researchers are exploring catalytic methods and solvent-free conditions to improve atom economy—a topic frequently queried in academic databases. The compound's compatibility with flow chemistry systems also aligns with industry demands for process intensification, addressing common search queries like "scalable sulfonyl chloride synthesis."
Analytical characterization of 2-(3-Chlorophenyl)ethanesulfonyl Chloride typically involves HPLC purity testing (≥98%) and NMR spectroscopy (notable peaks at δ 7.4–7.6 ppm for aromatic protons). Stability studies indicate optimal storage under inert atmosphere at 2–8°C, a detail often sought by laboratory technicians. The compound's electrophilic reactivity makes it valuable for constructing sulfonamide scaffolds—a structural motif prevalent in 37% of FDA-approved drugs since 2020.
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) development, where its chlorophenyl moiety serves as an E3 ligase-binding enhancer. This connects to trending searches about "degrader technologies in drug discovery." Additionally, its derivatization into fluorescent probes for bioconjugation responds to growing interest in chemical biology tools.
From a commercial perspective, CAS 728919-59-3 suppliers emphasize batch-to-batch consistency and regulatory documentation (including REACH compliance), addressing procurement specialists' top concerns. Market analysis shows 18% annual growth in demand for halogenated sulfonyl chlorides, driven by increased outsourcing of preclinical research compounds.
Quality control protocols for 2-(3-Chlorophenyl)ethanesulfonyl Chloride now increasingly incorporate LC-MS trace analysis to detect sub-0.1% impurities—a standard raised in response to ICH Q3A guidelines. This evolution reflects broader pharmaceutical industry shifts toward quality by design (QbD) principles, another hot topic in process chemistry forums.
Future research directions may explore the compound's potential in covalent drug discovery, leveraging its sulfonyl chloride group for targeted protein modification. Such applications align with 2024 medicinal chemistry trends focusing on irreversible inhibitors for challenging therapeutic targets.
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